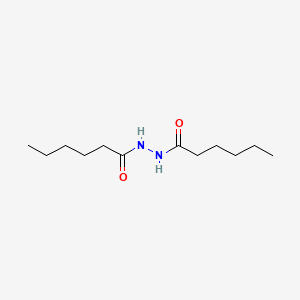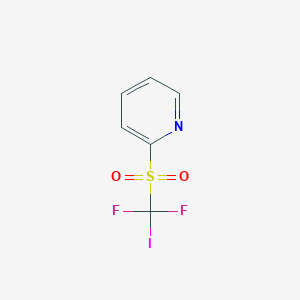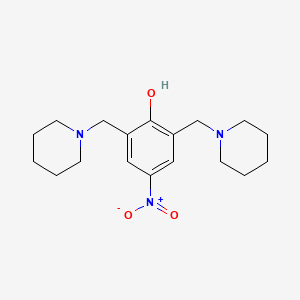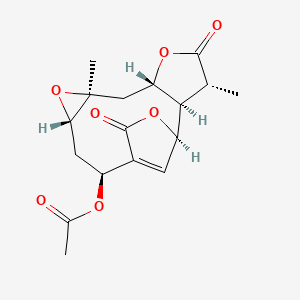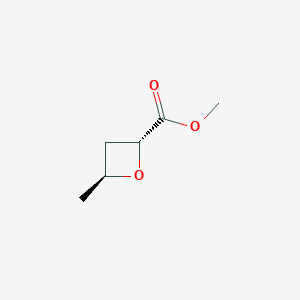
methyl (2R,4S)-4-methyloxetane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cinnamaldehyde: is an organic compound with the formula C₆H₅CH=CHCHO. It is a phenylpropanoid that occurs naturally as the trans (E) isomer and is responsible for the characteristic flavor and odor of cinnamon. This pale yellow, viscous liquid is found in the bark of cinnamon trees and other species of the genus Cinnamomum . The compound is widely used in the flavor and fragrance industry, as well as in various medicinal and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the earliest methods for synthesizing trans-cinnamaldehyde involves the aldol condensation of benzaldehyde and acetaldehyde.
Reduction of Cinnamyl Alcohol: Another method involves the reduction of cinnamyl alcohol using various reducing agents.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Cinnamaldehyde can undergo oxidation to form cinnamic acid.
Substitution: trans-Cinnamaldehyde can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
Applications De Recherche Scientifique
Chemistry:
- trans-Cinnamaldehyde is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound has been studied for its antimicrobial properties and is used in the development of natural preservatives .
Medicine:
- trans-Cinnamaldehyde exhibits anti-inflammatory, antioxidant, and anticancer activities. It has been investigated for its potential use in treating various diseases, including cancer and diabetes .
Industry:
Mécanisme D'action
trans-Cinnamaldehyde exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membrane of microorganisms, leading to their death.
Anti-inflammatory Action: The compound inhibits the NF-κB pathway and modulates pro-inflammatory mediators.
Anticancer Action: It induces apoptosis in cancer cells by modulating pathways such as the PI3K-Akt pathway.
Comparaison Avec Des Composés Similaires
Cinnamic Acid: Like trans-cinnamaldehyde, cinnamic acid is derived from cinnamon and has similar antimicrobial properties.
Cinnamyl Alcohol: This compound is a reduction product of trans-cinnamaldehyde and shares some of its biological activities.
Eugenol: Found in clove oil, eugenol has similar antimicrobial and anti-inflammatory properties.
Uniqueness:
- trans-Cinnamaldehyde is unique in its ability to impart a strong cinnamon flavor and aroma, making it highly valuable in the flavor and fragrance industry. Its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, also make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
methyl (2R,4S)-4-methyloxetane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
Clé InChI |
RAZMZZIJJUZYCG-CRCLSJGQSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](O1)C(=O)OC |
SMILES canonique |
CC1CC(O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


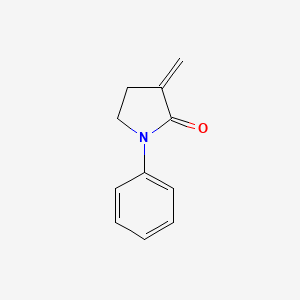
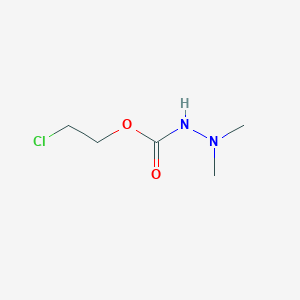

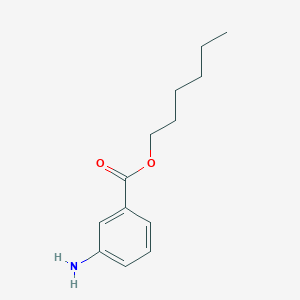
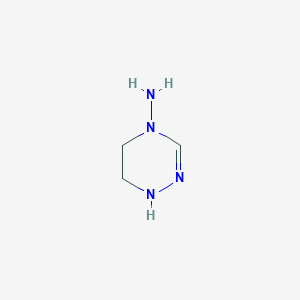
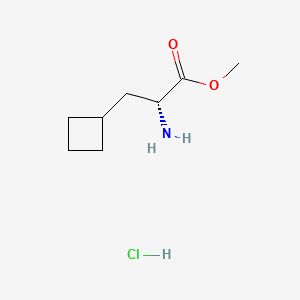
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
